

A Technical Guide to the Isotopic Purity of 1-Propanol-1,1-d2

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Compound of Interest

Compound Name: 1-Propanol-1,1-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of **1-Propanol-1,1-d2**, a deuterated form of propanol crucial for various applications in research and development, including its use as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analyses. This document outlines the common isotopic purity levels, the analytical methodologies for its determination, and detailed experimental protocols.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available **1-Propanol-1,1-d2** is a critical parameter for its application. The most commonly cited specification for this compound is its deuterium enrichment level.

Parameter	Value	Source
Isotopic Purity	98 atom % D	[1] [2] [3]
Chemical Purity	≥99%	[1] [2]
Linear Formula	CH ₃ CH ₂ CD ₂ OH	[1] [2]
CAS Number	40422-04-6	[1] [2]
Molecular Weight	62.11 g/mol	[1] [2]

Note: "98 atom % D" signifies that at the specified deuterium-labeled positions (in this case, the first carbon), 98% of the atoms are deuterium.

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity of deuterated compounds like **1-Propanol-1,1-d2** relies on sophisticated analytical techniques that can differentiate between isotopes. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A combined strategy using both high-resolution mass spectrometry (HR-MS) and NMR spectroscopy is often proposed to accurately determine the isotopic enrichment and confirm the structural integrity of deuterium-labeled compounds.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure of a molecule and the isotopic composition at specific sites. For **1-Propanol-1,1-d2**, both ^1H NMR (proton NMR) and ^2H NMR (deuterium NMR) can be utilized.

- ^1H NMR: In a highly deuterated sample, ^1H NMR is exceptionally precise for quantifying the small amounts of residual protons at the labeled positions.^[5] By comparing the integral of the residual proton signal at the C-1 position to the integral of a non-deuterated position (e.g., the methyl or methylene protons), the isotopic purity can be calculated.
- ^2H NMR: This technique directly observes the deuterium nuclei, providing a spectrum of the deuterated sites. The relative integrals of the signals can be used to confirm the positions and extent of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues).

- High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization (ESI) coupled with HR-MS can be used to determine the isotopic purity of deuterated compounds. [6][7] By analyzing the relative abundances of the different isotopologue peaks (e.g., the M+0, M+1, M+2 peaks corresponding to the non-deuterated, singly deuterated, and doubly deuterated species), the isotopic enrichment can be calculated.[6]
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for volatile compounds like 1-propanol. The sample is first separated by gas chromatography and then introduced into the mass spectrometer. GC-MS can effectively separate the analyte from impurities before mass analysis.

Experimental Protocols

The following are detailed, generalized protocols for determining the isotopic purity of **1-Propanol-1,1-d₂** using NMR and MS.

Protocol for Isotopic Purity Determination by ¹H NMR Spectroscopy

Objective: To quantify the deuterium enrichment at the C-1 position of **1-Propanol-1,1-d₂** by ¹H NMR.

Materials:

- **1-Propanol-1,1-d₂** sample
- Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)
- NMR tube
- High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh a small amount of the **1-Propanol-1,1-d₂** sample.

- Dissolve the sample in a known volume of a deuterated NMR solvent (e.g., 0.6-0.7 mL of CDCl_3) in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
- NMR Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Acquire a ^1H NMR spectrum. Key parameters to consider are:
 - Pulse Angle: 90° pulse to ensure quantitative excitation.
 - Relaxation Delay (d_1): Set to at least 5 times the longest T_1 relaxation time of the protons of interest to ensure full relaxation between scans. This is crucial for accurate integration.
 - Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio, especially for the small residual proton signal at the C-1 position.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum and perform a baseline correction.
 - Integrate the relevant signals:
 - The residual proton signal at the C-1 position (a triplet, coupled to the adjacent CH_2 group).
 - The signal from the CH_2 group at the C-2 position (a sextet).
 - The signal from the CH_3 group at the C-3 position (a triplet).
 - Calculation of Isotopic Purity:

- The theoretical ratio of the integrals for non-deuterated 1-propanol is 2:2:3 for the C-1, C-2, and C-3 protons, respectively.
- Normalize the integrals using the signal from the non-deuterated C-2 or C-3 position as a reference. For example, if using the C-2 protons as a reference (integral set to 2.00), the integral of the residual C-1 proton signal will be significantly less than 2.00.
- The atom % D can be calculated using the formula: $\text{Atom \% D} = (1 - (\text{Integral of residual C-1 protons} / \text{Expected integral for 100\% H at C-1})) * 100$ Where the "Expected integral for 100% H at C-1" is normalized to the reference signal (in this case, 2.00).

Protocol for Isotopic Purity Determination by Mass Spectrometry (GC-MS)

Objective: To determine the distribution of isotopologues and calculate the isotopic purity of **1-Propanol-1,1-d2** using GC-MS.

Materials:

- **1-Propanol-1,1-d2** sample
- Suitable volatile solvent for dilution (e.g., methanol or dichloromethane)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- GC column suitable for alcohol analysis (e.g., a polar capillary column)

Procedure:

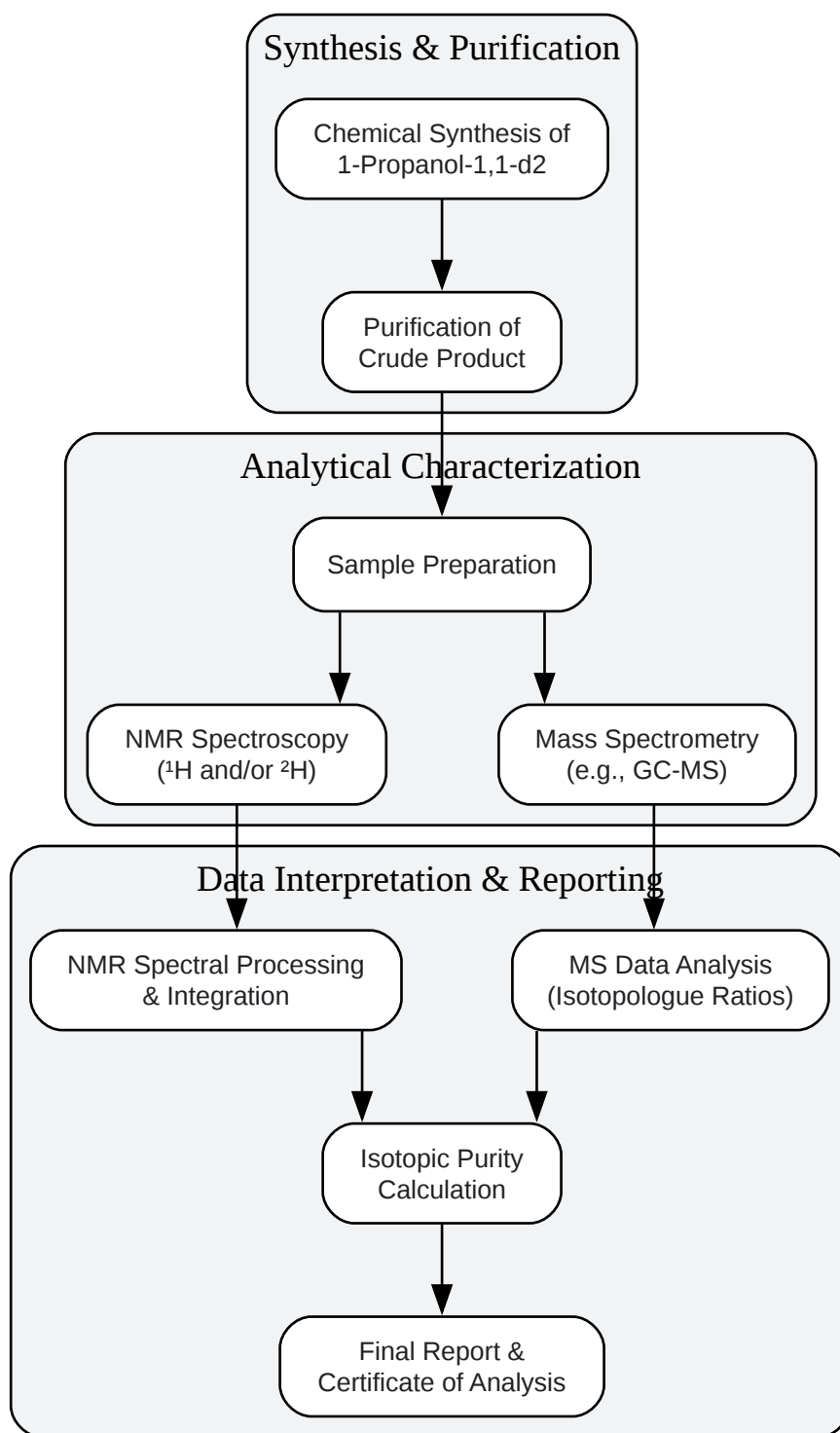
- Sample Preparation:
 - Prepare a dilute solution of the **1-Propanol-1,1-d2** sample in a volatile solvent. The concentration should be optimized to avoid detector saturation.
- GC-MS Method Development:
 - Gas Chromatography:

- Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
- Oven Temperature Program: Develop a temperature program that provides good separation of 1-propanol from any potential impurities and the solvent peak. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.
- Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) is commonly used for this type of analysis.
 - Mass Range: Scan a mass range that includes the molecular ions of the different isotopologues of 1-propanol (e.g., m/z 30 to 70). The molecular weight of non-deuterated 1-propanol is 60.10 g/mol , and for **1-Propanol-1,1-d2** it is 62.11 g/mol .
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC-MS system.
 - Acquire the total ion chromatogram (TIC) and the mass spectra across the chromatographic peak corresponding to 1-propanol.
- Data Analysis:
 - Identify the chromatographic peak for 1-propanol.
 - Extract the mass spectrum for this peak, ensuring to subtract the background spectrum.
 - Identify the molecular ion peaks for the different isotopologues:
 - d_0 (no deuterium): m/z 60
 - d_1 (one deuterium): m/z 61

- d₂ (two deuteriums): m/z 62
- Determine the relative abundance (peak intensity or area) of each of these molecular ion peaks.
- Calculation of Isotopic Purity:
 - The isotopic purity (atom % D) can be calculated based on the relative abundances of the isotopologues. The calculation should account for the natural abundance of ¹³C.
 - A simplified calculation for the percentage of the d₂ species is: % d₂ = (Abundance of m/z 62) / (Abundance of m/z 60 + Abundance of m/z 61 + Abundance of m/z 62) * 100

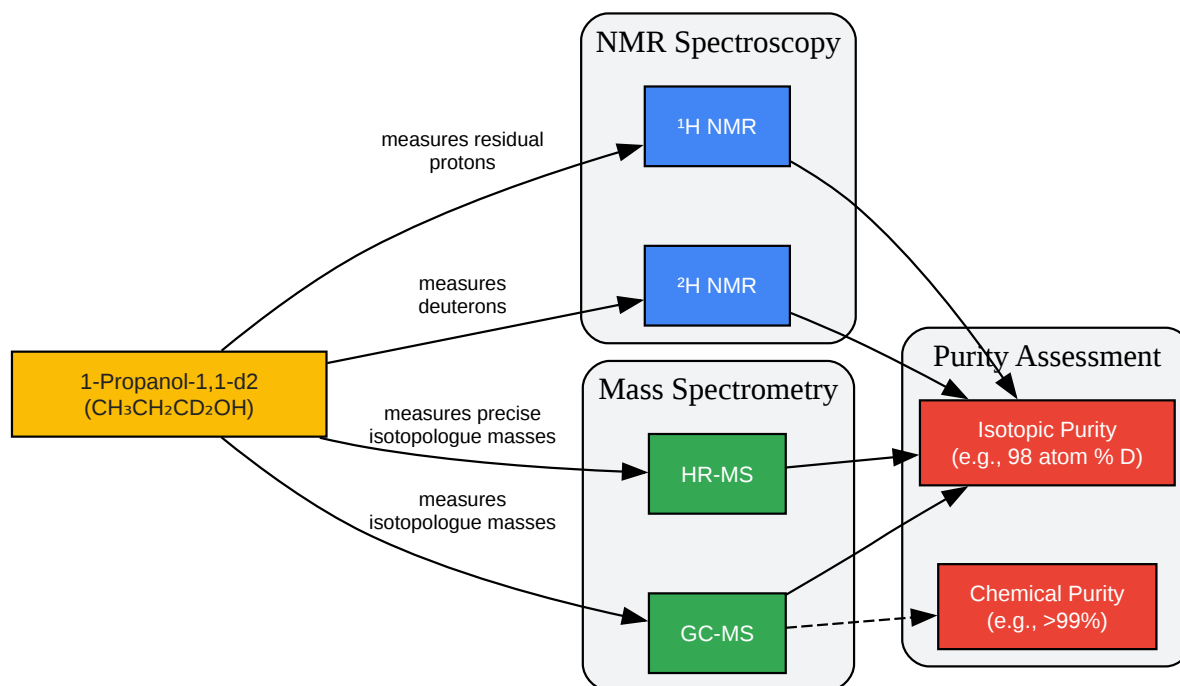
Visualizations

The following diagrams illustrate the workflow for isotopic purity determination and the logical relationships in the analysis.



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Caption: General workflow for the determination of isotopic purity.



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